Stereochemical Purity and Absolute Configuration: The Critical Differentiator for (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide
The (2R,3S) absolute configuration of this compound is the single most critical attribute that differentiates it from its diastereomers and enantiomers [1]. As established in the literature, the (2R,3S) isomer is specifically required as a key component in the synthesis of certain renin inhibitors [2]. In contrast, the (2S,3R) enantiomer is utilized for the synthesis of bestatin, a well-known aminopeptidase inhibitor [2]. The (2S,3S) and (2R,3R) diastereomers have no documented utility in these peptidomimetic synthetic pathways . The target compound is formally named (2R,3S)-3-amino-N-benzyl-2-hydroxybutanamide, with CAS 917875-41-3, distinguishing it from the closely related (2S,3S) isomer (CAS 917875-42-4) .
| Evidence Dimension | Absolute Stereochemical Configuration and Synthetic Utility |
|---|---|
| Target Compound Data | (2R,3S) configuration; key component for renin inhibitor synthesis |
| Comparator Or Baseline | (2S,3R) enantiomer: key component for bestatin synthesis. (2S,3S) and (2R,3R) diastereomers: no documented utility in peptidomimetic pathways |
| Quantified Difference | Qualitative differentiation: distinct synthetic outcomes based on configuration |
| Conditions | Synthetic utility context based on established literature for related β-amino-α-hydroxy acid derivatives |
Why This Matters
Procuring the incorrect stereoisomer will produce a different product with an entirely different synthetic trajectory and potentially no biological relevance.
- [1] PubChem. (2025). Compound Summary for CID 71428234: (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71428234 View Source
- [2] Kobayashi, Y., Takemoto, Y., Ito, Y., & Terashima, S. (1992). A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. Tetrahedron, 48(10), 1853-1868. View Source
